Physicochemical Differences: Diethoxy vs. Dimethoxy Analog
Computational predictions indicate that the 6,7-diethoxy substitution confers higher lipophilicity (LogP) and greater conformational flexibility compared to the 6,7-dimethoxy analog. This is a class-level inference based on the increased number of carbon atoms and rotatable bonds. The difference in these fundamental properties can directly impact membrane permeability, solubility, and protein binding .
| Evidence Dimension | Predicted Lipophilicity (LogP) and Rotatable Bond Count |
|---|---|
| Target Compound Data | LogP: ~1.9; Rotatable Bonds: 4 |
| Comparator Or Baseline | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0) |
| Quantified Difference | Comparator Predicted LogP: ~1.1; Rotatable Bonds: 2. The diethoxy analog has a LogP approximately 0.8 units higher and twice the number of rotatable bonds. |
| Conditions | Computational prediction using standard algorithms (e.g., XLogP3) based on molecular structure. |
Why This Matters
These predicted physicochemical differences provide a theoretical basis for expecting divergent behavior in biological assays and formulation development, which may justify the selection of the diethoxy analog for applications where higher lipophilicity or flexibility is desired.
